molecular formula C8H7N3S B2761689 2-(Pyridin-2-yl)-1,3-thiazol-4-amine CAS No. 93209-74-6

2-(Pyridin-2-yl)-1,3-thiazol-4-amine

Cat. No.: B2761689
CAS No.: 93209-74-6
M. Wt: 177.23
InChI Key: VDAWJRSHCKMTRV-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1,3-thiazol-4-amine is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1,3-thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Example Reaction:

    Starting Materials: 2-aminopyridine and α-bromoacetophenone.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol, with a base like potassium carbonate.

    Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1,3-thiazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyridin-2-yl)-1,3-thiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a thiazole ring.

    2-(Pyridin-2-yl)imidazole: Contains an imidazole ring, offering different chemical reactivity and biological properties.

    2-(Pyridin-2-yl)pyrazole: Features a pyrazole ring, which can influence its pharmacological profile.

Uniqueness

2-(Pyridin-2-yl)-1,3-thiazol-4-amine is unique due to the presence of both nitrogen and sulfur atoms in its structure, which allows for diverse chemical reactivity and strong interactions with biological targets. This makes it a valuable compound in the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-pyridin-2-yl-1,3-thiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAWJRSHCKMTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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